![molecular formula C9H4N4O4S B1279209 5-Cyano-7-nitro-3-oxido-1,3-benzothiazol-3-ium-2-carboxamide CAS No. 40647-02-7](/img/structure/B1279209.png)
5-Cyano-7-nitro-3-oxido-1,3-benzothiazol-3-ium-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis and transformations of related benzothiazole compounds have been explored, emphasizing the chemical processes involved in creating these complex molecules. This type of research is foundational for understanding the properties and potential applications of 5-Cyano-7-nitro-3-oxido-1,3-benzothiazol-3-ium-2-carboxamide.Molecular Structure Analysis
The molecular formula of this compound is C9H4N4O4S . The InChIKey, a unique identifier for chemical substances, is FKRBAXZAJBBIAJ-UHFFFAOYSA-N . The compound’s structure can be represented by the Canonical SMILES string: C1=C (C=C (C2=C1 [N+] (=C (S2)C (=O)N) [O-]) [N+] (=O) [O-])C#N .Physical And Chemical Properties Analysis
The molecular weight of this compound is 264.22 g/mol . It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 6 . The compound’s Topological Polar Surface Area is 166 Ų . The compound’s XLogP3-AA, a measure of its lipophilicity, is 1.3 .Wissenschaftliche Forschungsanwendungen
Optical Modulators in Photonic Circuits
BTO-1 has been used in silicon photonic devices to demonstrate a large electro-optical response . The Pockels effect, an essential nonlinear effect used in many applications, is verified to be the physical origin of the response . This is crucial for optical modulators in photonic circuits, enabling data modulation up to 50 Gbit s−1 .
Energy Storage Capacitors
BTO-1 based ceramics have been synthesized for their storage and discharge characteristics . The recoverable energy density for certain compositions goes around 29 mJ/cm3 with an energy efficiency of 56.1% . These ceramics are considered for energy storage applications .
Microwave Absorber
Bismuth titanate nanopowder, a related compound, has been used for assembling a microstrip rectangular patch antenna . Although not directly BTO-1, this application suggests potential uses in the field of microwave absorption.
Silicon Integrated Nanophotonics
BTO-1 has been integrated with silicon to develop planar waveguide devices . This integration can lead to novel device concepts extending beyond communication technologies .
Pharmaceutical Chemistry
The benzothiazole scaffold, a part of the BTO-1 structure, is a privileged scaffold in synthetic and medicinal chemistry . Derivatives of benzothiazole have shown a wide range of biological activities, including antibacterial, antifungal, antioxidant, antimicrobial, antiproliferative, and anti-convulsant properties .
Material Science
Thiophene derivatives, which share some structural similarities with BTO-1, have been used in the fabrication of light-emitting diodes . This suggests potential applications of BTO-1 in material science.
Wirkmechanismus
Target of Action
The primary target of BTO-1 is the Polo-like kinase (Plk) . Plks are a family of serine/threonine kinases that play a crucial role in cell cycle progression, including DNA replication, mitosis, and cytokinesis .
Mode of Action
BTO-1 acts as an inhibitor of Polo-like kinase . It interferes with the normal function of Plk, leading to changes in cell cycle progression . For instance, it has been observed that BTO-1 can lead to the formation of monopolar spindles in a significant fraction of mitotic cells .
Biochemical Pathways
The inhibition of Plk by BTO-1 affects the cell cycle, particularly the phases involving DNA replication and cell division . This can lead to a halt in cell proliferation, which may be beneficial in the context of diseases characterized by uncontrolled cell growth, such as cancer .
Pharmacokinetics
It is known that the compound’s half-life is estimated to be 20-22 hours . This suggests that BTO-1 has a relatively long duration of action, which could potentially allow for less frequent dosing .
Result of Action
The inhibition of Plk by BTO-1 can lead to changes in cell morphology and function. For example, it has been observed that BTO-1 can cause a reduction in phospho-Cdc25C, a protein involved in cell cycle regulation . Additionally, BTO-1 has been shown to cause a reduction in H3 phosphorylation compared to control cells .
Eigenschaften
IUPAC Name |
5-cyano-7-nitro-3-oxido-1,3-benzothiazol-3-ium-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4N4O4S/c10-3-4-1-5-7(6(2-4)13(16)17)18-9(8(11)14)12(5)15/h1-2H,(H2,11,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKRBAXZAJBBIAJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1[N+](=C(S2)C(=O)N)[O-])[N+](=O)[O-])C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4N4O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50429520 |
Source
|
Record name | 5-Cyano-7-nitro-3-oxido-1,3-benzothiazol-3-ium-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50429520 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Cyano-7-nitro-3-oxido-1,3-benzothiazol-3-ium-2-carboxamide | |
CAS RN |
40647-02-7 |
Source
|
Record name | 5-Cyano-7-nitro-3-oxido-1,3-benzothiazol-3-ium-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50429520 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | BTO-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.